molecular formula C9H9NO5 B8655405 4-Methoxy-2-methyl-5-nitrobenzoic acid

4-Methoxy-2-methyl-5-nitrobenzoic acid

Cat. No.: B8655405
M. Wt: 211.17 g/mol
InChI Key: CBOCDPFTDSZWAL-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-5-nitrobenzoic acid (CAS: 28823-16-7) is a substituted benzoic acid derivative featuring methoxy (-OCH₃), methyl (-CH₃), and nitro (-NO₂) groups at positions 4, 2, and 5, respectively, on the aromatic ring. Its molecular formula is C₉H₉NO₅ (molecular weight: 211.17 g/mol), as inferred from structurally similar compounds . This compound is primarily utilized in research settings as a synthetic intermediate for pharmaceuticals and specialty chemicals .

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

4-methoxy-2-methyl-5-nitrobenzoic acid

InChI

InChI=1S/C9H9NO5/c1-5-3-8(15-2)7(10(13)14)4-6(5)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

CBOCDPFTDSZWAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The structural and functional diversity of nitrobenzoic acid derivatives arises from variations in substituent positions and types. Key analogs include:

Positional Isomers
  • 5-Methoxy-4-methyl-2-nitrobenzoic acid (CAS: 857599-32-7): Methoxy (5), methyl (4), nitro (2). Shares the same molecular formula (C₉H₉NO₅) but differs in substituent arrangement, leading to distinct reactivity in electrophilic substitution reactions .
  • 5-Methoxy-2-methyl-4-nitrobenzoic acid (CAS: 1401423-31-1): Methoxy (5), methyl (2), nitro (4). Marketed by GLPBIO for drug discovery research, highlighting the importance of nitro group positioning in biological activity .
Substituent Variations
  • 4-Chloro-2-methyl-5-nitrobenzoic acid (CAS: 476660-41-0): Replaces methoxy with chloro (-Cl) at position 4. The electron-withdrawing Cl group enhances acidity compared to methoxy derivatives, influencing solubility and reactivity .
  • Melting point: 191–194°C. A common reagent in organic synthesis, demonstrating the role of nitro group placement in crystallinity .
  • 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid : Benzyloxy (-OBn) at position 4 increases steric bulk, impacting its utility in coupling reactions. Offered by Georganics for pilot-scale synthesis .

Physical and Chemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Key Properties/Applications
4-Methoxy-2-methyl-5-nitrobenzoic acid (28823-16-7) C₉H₉NO₅ 211.17 4-OCH₃, 2-CH₃, 5-NO₂ Not reported Pharmaceutical intermediate
5-Methoxy-4-methyl-2-nitrobenzoic acid (857599-32-7) C₉H₉NO₅ 211.17 5-OCH₃, 4-CH₃, 2-NO₂ Not reported Research chemical
4-Chloro-2-methyl-5-nitrobenzoic acid (476660-41-0) C₈H₆ClNO₄ 229.59 4-Cl, 2-CH₃, 5-NO₂ Not reported High reactivity in nucleophilic substitution
4-Methoxy-3-nitrobenzoic acid (89-41-8) C₈H₇NO₅ 197.14 4-OCH₃, 3-NO₂ 191–194 Reagent for organic synthesis
4-Hydroxy-3-methoxy-5-nitrobenzoic acid (15785-54-3) C₈H₇NO₆ 213.14 4-OH, 3-OCH₃, 5-NO₂ Not reported Enhanced acidity due to -OH group

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